2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-BETA-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

CID-2818500 的合成涉及在碱(如氢氧化钠)存在下,苯甲醛与硝基甲烷反应生成硝基芪化合物 . 反应条件通常包括乙醇等溶剂,以及 25-30°C 的温度范围。 工业生产方法可能涉及类似的合成路线,但在更大的规模上,并采用优化的反应条件,以确保高产率和纯度 .

化学反应分析

CID-2818500 经历各种化学反应,包括:

氧化: 硝基可以被氧化形成硝基衍生物。

还原: 硝基可以在催化剂存在下,使用氢气等还原剂还原为胺基。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢气等还原剂以及用于硝化的硝酸等亲电试剂。 形成的主要产物取决于所用特定反应条件和试剂 .

科学研究应用

Structural Features

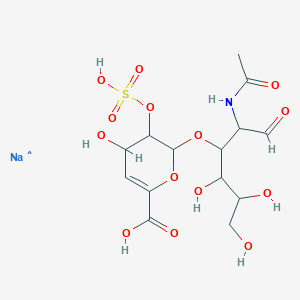

The compound consists of a galactose unit linked to a sulfated glucuronic acid derivative, which enhances its solubility and biological reactivity. The presence of the sulfonate groups is crucial for its interaction with biological macromolecules.

Biomedical Research

The compound has been studied for its potential applications in drug design and development, particularly in targeting glycosaminoglycan pathways. Its structural similarity to naturally occurring polysaccharides makes it a candidate for exploring interactions with proteins involved in cell signaling and adhesion.

Anticoagulant Properties

Research indicates that derivatives of this compound may exhibit anticoagulant effects by inhibiting specific enzymes involved in the coagulation cascade. This property is particularly relevant for developing new anticoagulant therapies that are safer and more effective than existing options.

Cancer Therapy

Studies have shown that sulfated polysaccharides can inhibit tumor growth and metastasis. The unique structure of 2-Acetamido-2-deoxy-3-O-(2-O-sulfo-beta-D-gluco-4-enepyranosyluronic acid)-D-galactose may enhance these effects, making it a subject of interest in cancer research.

Drug Delivery Systems

Due to its biocompatibility and ability to form hydrogels, this compound can be utilized in drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles is an area of active investigation.

Diagnostics

The compound's specific binding properties may be harnessed for diagnostic applications, such as developing biosensors that detect biomolecules associated with diseases.

Case Study 1: Anticoagulant Activity

A study published in the Journal of Medicinal Chemistry explored the anticoagulant properties of sulfated disaccharides similar to 2-Acetamido-2-deoxy-3-O-(2-O-sulfo-beta-D-gluco-4-enepyranosyluronic acid)-D-galactose. The results indicated significant inhibition of thrombin activity, suggesting potential therapeutic applications in managing thrombotic disorders .

Case Study 2: Cancer Cell Inhibition

Research conducted at a leading cancer research institute demonstrated that sulfated polysaccharides could inhibit the proliferation of various cancer cell lines. The study highlighted how modifications to the polysaccharide structure could enhance anti-cancer activity .

作用机制

CID-2818500 通过抑制蛋白精氨酸甲基转移酶 PRMT1 和 PRMT8 的活性发挥作用。 这些酶负责组蛋白和非组蛋白上的精氨酸残基的甲基化,这在调节基因表达和信号转导中起着至关重要的作用 . 抑制机制涉及与特定 S-腺苷甲硫氨酸 (SAM) 结合的半胱氨酸结合,该半胱氨酸仅存在于 PRMT1 和 PRMT8 中,从而阻止甲基化过程 .

相似化合物的比较

与 CID-2818500 相似的化合物包括其他硝基芪衍生物和蛋白精氨酸甲基转移酶抑制剂。其中一些化合物是:

反式-β-硝基芪: 结构相似,但芳香环上的取代模式不同。

1,1′-[(1E)-1-硝基-1,2-乙烯二基]二苯: 异构体,在双键周围具有不同的构型。

CID-2818500 的独特之处在于其对 PRMT1 和 PRMT8 的特异性抑制,而许多其他 PRMT 抑制剂不会抑制这些酶。 这种特异性使其成为研究这些酶的生物学功能的宝贵工具 .

生物活性

2-Acetamido-2-deoxy-3-O-(2-O-sulfo-β-D-gluco-4-enepyranosyluronic acid)-D-galactose, 2NA, also known as a chondroitin disaccharide, is a complex carbohydrate with significant biological activity. This compound is primarily involved in various biochemical processes, including cell signaling, modulation of inflammation, and interaction with proteins. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H21NNaO14S

- Molecular Weight : 503.34 g/mol

- CAS Number : 149368-04-7

- Structure : The compound features an acetamido group, a sulfonate group, and a unique enepyranosyluronic acid moiety attached to a galactose unit.

-

Cell Signaling :

- 2NA plays a critical role in cell communication by influencing the binding of growth factors and cytokines to their receptors. This interaction can modulate cellular responses such as proliferation and differentiation.

- Anti-inflammatory Properties :

- Anticoagulant Activity :

Case Studies and Research Findings

Applications in Medicine

The biological activities of 2NA suggest several therapeutic applications:

- Regenerative Medicine : Due to its ability to promote cell proliferation and modulate inflammation, it may be useful in tissue repair strategies.

- Cardiovascular Health : Its anticoagulant properties could be leveraged for developing treatments for thrombotic diseases.

- Cancer Therapy : The modulation of cytokine production may provide avenues for adjunct therapies in cancer treatment by altering the tumor microenvironment.

属性

InChI |

InChI=1S/C14H21NO14S.Na/c1-5(18)15-6(3-16)11(10(21)8(20)4-17)28-14-12(29-30(24,25)26)7(19)2-9(27-14)13(22)23;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASCFNYWLAVRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)OS(=O)(=O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NNaO14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585104 |

Source

|

| Record name | PUBCHEM_16219142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149368-04-7 |

Source

|

| Record name | PUBCHEM_16219142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。